Meta-Substituted CF3 Group Confers Superior Lipophilicity Over Non-Fluorinated Analog
The presence of the trifluoromethyl group significantly increases the lipophilicity of the benzoic acid core. 4-Hydroxy-3-(trifluoromethyl)benzoic acid has a calculated LogP value of 2.1092 . This is a substantial increase compared to the non-fluorinated analog, 4-hydroxybenzoic acid, which has a calculated LogP of approximately 1.58 [1]. This difference is crucial for applications where enhanced membrane permeability is required.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | Calculated LogP: 2.1092 |
| Comparator Or Baseline | 4-Hydroxybenzoic acid (non-fluorinated analog), Calculated LogP: 1.58 |
| Quantified Difference | Δ LogP ≈ +0.53 (40% higher value) |
| Conditions | Computational prediction |
Why This Matters
This quantified increase in LogP confirms a significantly enhanced ability to cross lipid bilayers, making this compound a more suitable starting material for developing cell-permeable drug candidates.
- [1] PubChem. 4-Hydroxybenzoic acid. CID 135. View Source
